2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95%
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Overview
Description
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95% (2-ECFHP-95) is a synthetic compound that has been widely used in scientific research and laboratory experiments due to its unique properties. It is a pyridine-based compound that contains both a hydroxyl and a fluorine atom. The compound has been studied for its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95% has been used in a variety of scientific research applications, such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, the compound has been used to study the structure-activity relationships of drugs and to develop new drugs. In biochemistry, it has been used to study the structure and function of proteins and enzymes. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95% acts as an inhibitor of enzymes that are involved in the metabolism of drugs. It binds to the active site of the enzyme and prevents the enzyme from binding to the drug substrate. This prevents the drug from being metabolized, which results in a longer duration of action and increased bioavailability.
Biochemical and Physiological Effects
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to inhibit the activity of enzymes involved in fatty acid oxidation and glucose metabolism. In addition, it has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95% has several advantages for lab experiments. It is a commercially available compound, so it is easily accessible. It is also a relatively inexpensive compound, so it is cost-effective for lab experiments. In addition, it is a highly stable compound, so it is easy to store and use in experiments. However, it has some limitations for lab experiments. It can be difficult to obtain a high level of purity, so it may not be suitable for experiments that require a high degree of accuracy. In addition, it can be difficult to obtain a consistent yield from the synthesis process, so it may not be suitable for experiments that require a large amount of the compound.
Future Directions
There are several potential future directions for 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95%. It could be used to develop more effective drugs for the treatment of diseases, such as cancer and Alzheimer’s disease. It could also be used to develop new drugs that target specific enzymes involved in the metabolism of drugs. In addition, it could be used to develop new drugs that target specific biochemical pathways, such as fatty acid oxidation and glucose metabolism. Finally, it could be used to develop new drugs that target specific physiological processes, such as the breakdown of the neurotransmitter acetylcholine.
Synthesis Methods
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine, 95% can be synthesized from 4-hydroxy-2-fluorophenylacetic acid ethyl ester, which is a commercially available compound. The synthesis process involves a series of chemical reactions, including a Friedel-Crafts acylation reaction, an acid-catalyzed esterification reaction, and a hydrogenation reaction. The reaction conditions and the reaction yields of these reactions can be tailored to obtain the desired product with high purity.
properties
IUPAC Name |
ethyl 2-fluoro-4-(4-oxo-1H-pyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)11-4-3-9(7-12(11)15)13-8-10(17)5-6-16-13/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRJBEBWNWEAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=O)C=CN2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692760 |
Source
|
Record name | Ethyl 2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine | |
CAS RN |
1261905-58-1 |
Source
|
Record name | Ethyl 2-fluoro-4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.